molecular formula C23H34N2O4 B566039 3,3'-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) CAS No. 1797132-90-1

3,3'-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol)

Cat. No. B566039
CAS RN: 1797132-90-1
M. Wt: 402.535
InChI Key: YWEWDYCKMBVUTR-UHFFFAOYSA-N
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Description

This compound is a related compound of Bisoprolol, a beta-blocker used for the treatment of high blood pressure . It is also known as Bisoprolol EP Impurity C and is an impurity formed in the synthetic preparation of Bisoprolol Fumarate .


Synthesis Analysis

During the synthesis and scale up of Bisoprolol, several related compounds including “3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol)” are generated . The synthetic methodologies used to create these compounds will be useful in the future for the synthesis of other related compounds and analogues of Bisoprolol .

Mechanism of Action

As a related compound of Bisoprolol, it may share some of its properties. Bisoprolol is a beta-blocker that affects the heart and circulation of blood in the arteries and veins . It selectively blocks beta 1-adrenoceptor, which is part of the sympathetic nervous system that mediates the fight-or-flight response .

properties

IUPAC Name

1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWDYCKMBVUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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